molecular formula C17H20N2O5 B2719626 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1904318-03-1

3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2719626
M. Wt: 332.356
InChI Key: VEOILQNYUQKLKF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including an azetidin-3-yl group, an oxazolidine-2,4-dione group, and a 4-isopropylphenoxy group. The inherent rigidity of spirocyclic compounds, such as this one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Scientific Research Applications

Enhancement of Epoxy Resin Properties

A study by Juang et al. (2011) synthesized a reactive modifier, DOPO-tris(azetidine-2,4-dione), with the aim to enhance the thermal mechanical properties of epoxy resin. This modifier was designed to promote intermolecular interactions and tailor flexibility through the formation of unique pseudo-crosslinked polymer networks. The modified epoxy resins exhibited higher glass transition temperatures (up to 187 °C) and improved flame retardancy, demonstrating the compound's potential in creating advanced materials with enhanced performance characteristics Juang et al., 2011.

Flash Vacuum Pyrolysis and Chemical Transformations

Research by Aitken and Thomas (2002) explored the flash vacuum pyrolysis of oxazolidine-2,4-diones, leading to the extrusion of CO2 and formation of α-lactams, which further undergo fragmentation and rearrangement to yield imines and iminooxiranes. This study highlights the compound's versatility in chemical transformations, providing insights into its potential applications in synthetic organic chemistry Aitken & Thomas, 2002.

Novel Synthesis Approaches

Merino et al. (2010) reported a novel approach for synthesizing 1,3-oxazolidine-2,4-diones, demonstrating the compound's utility in preparing α-hydroxyamides with quaternary stereocenters. The study presents a two-step reaction sequence that expands the toolkit for synthetic chemists, offering new pathways for creating complex molecules with potential biological activity Merino et al., 2010.

Polymer Science Applications

Mallakpour and Rafiee (2004) conducted a study on the microwave-assisted polycondensation of 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates, resulting in novel polyureas. This work underscores the compound's relevance in polymer science, particularly in the development of materials with distinct thermal and mechanical properties Mallakpour & Rafiee, 2004.

Agricultural Fungicide Development

Famoxadone, a derivative related to the compound , was developed as a new agricultural fungicide, showcasing the oxazolidinone class's potential in addressing plant pathogens. The discovery and optimization of Famoxadone by Sternberg et al. (2001) exemplify the compound's application in developing novel fungicides, contributing significantly to agricultural sciences Sternberg et al., 2001.

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Given the promising properties of spiro-azetidin-2-one derivatives, there may be potential for the development of new therapeutic agents .

properties

IUPAC Name

3-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-11(2)12-3-5-14(6-4-12)23-9-15(20)18-7-13(8-18)19-16(21)10-24-17(19)22/h3-6,11,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOILQNYUQKLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

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